4-(3-Bromo-4-methylphenyl)pyrrolidin-2-one is an organic compound that falls under the category of pyrrolidinones, specifically featuring a bromo-substituted aromatic group. It has garnered attention in medicinal chemistry due to its potential applications in pharmaceuticals, particularly in the treatment of neurological disorders. The molecular formula for this compound is C11H12BrN, indicating the presence of a bromine atom, a pyrrolidinone ring, and a 4-methylphenyl substituent.
This compound is classified as a halogenated derivative of pyrrolidin-2-one. It is synthesized through specific chemical reactions involving brominated phenyl compounds and pyrrolidine derivatives. The classification of this compound can be further detailed as follows:
The synthesis of 4-(3-Bromo-4-methylphenyl)pyrrolidin-2-one typically involves the bromination of 1-(4-methylphenyl)pyrrolidin-2-one. Common methods include:
The typical reaction conditions for the synthesis include:
The molecular structure of 4-(3-Bromo-4-methylphenyl)pyrrolidin-2-one can be described as follows:
The compound exhibits specific stereochemistry due to the presence of chiral centers in the pyrrolidine ring, influencing its biological activity.
4-(3-Bromo-4-methylphenyl)pyrrolidin-2-one can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 4-(3-Bromo-4-methylphenyl)pyrrolidin-2-one is primarily based on its interaction with biological targets, such as receptors or enzymes. The presence of the bromine atom enhances binding affinity and selectivity towards these targets, while the pyrrolidinone structure modulates pharmacokinetic properties.
In medicinal applications, it may act by:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly employed to confirm structural integrity and purity.
4-(3-Bromo-4-methylphenyl)pyrrolidin-2-one has several notable applications in scientific research:
The exploration of 4-aryl substituted pyrrolidin-2-ones as bioactive entities gained substantial momentum with the investigation of pyrovalerone (1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one) and its analogs. Early studies confirmed pyrovalerone's potent inhibition of the dopamine transporter (DAT) and norepinephrine transporter (NET), with significantly weaker effects on the serotonin transporter (SERT) [1]. This selectivity profile distinguished pyrovalerone derivatives from broader monoamine reuptake inhibitors like cocaine and suggested therapeutic potential for conditions where modulation of dopaminergic and noradrenergic pathways is desired, such as attention deficits, fatigue, and stimulant use disorders.
A critical milestone was the resolution of racemic pyrovalerone into its enantiomers, revealing the (S)-isomer as the biologically active form at monoamine transporters. This underscored the importance of stereochemistry at the carbon alpha to the carbonyl in the 2-aminopentanophenone structure – a feature shared conceptually with the 4-aryl substitution pattern in simpler pyrrolidinones like 4-(3-Bromo-4-methylphenyl)pyrrolidin-2-one, where the stereochemistry of the aryl-bearing carbon can profoundly influence target interaction [1]. Structure-activity relationship (SAR) studies demonstrated that structural modifications, such as replacing the phenyl ring with thiophene or naphthyl systems (e.g., compounds 4t and 4u), or altering the nitrogen-containing ring size, dramatically impacted potency and selectivity. Increasing the ring size from pyrrolidine (5-membered) to piperidine (6-membered) generally resulted in a substantial loss of activity, highlighting the optimal fit provided by the pyrrolidine nitrogen for the DAT/NET binding sites [1].
Table 1: Key Structural Features and Activity Trends in Historical Pyrrolidinone Derivatives
Compound Class/Example | Core Structural Feature | Primary Pharmacological Activity | Key SAR Insight |
---|---|---|---|
Pyrovalerone (4a) | 1-(4-MePh)-2-(pyrrolidin-1-yl)pentan-1-one | Potent DAT/NET inhibitor; weak SERT inhibition | Prototype; established DAT/NET selectivity over SERT |
(S)-Pyrovalerone (4b) | Enantiomer of 4a | Enhanced DAT/NET inhibition vs. (R)-isomer | (S)-configuration critical for high activity |
1-(1-Naphthyl) analog (4t) | 1-Naphthyl group replacing 4-MePh | Among the most potent DAT/NET inhibitors | Extended aromatic system can enhance potency |
1-(3,4-Dichlorophenyl) analog (4u) | 3,4-DiCl-Ph group replacing 4-MePh | Among the most potent DAT/NET inhibitors | Electron-withdrawing substituents can enhance potency |
Piperidine analog | 6-membered N-ring replacing pyrrolidine | Substantially reduced DAT/NET inhibition | Pyrrolidine N-ring size is optimal for binding |
The introduction of halogen atoms, particularly bromine, onto aromatic rings appended to pharmacophores like pyrrolidin-2-one is a well-established strategy to enhance drug-like properties and biological activity. Halogens exert multifaceted influences:
Table 2: Impact of Halogenation on Bioactivity in Related Compounds
Compound Type | Halogenation Pattern | Observed Biological Consequence | Potential Mechanism |
---|---|---|---|
Marine Bromophenols (e.g., 1.2, 1.18) | Multiple Br and OH groups | Potent antioxidant activity (DPPH scavenging IC50 ~6-7.5 µM) [6] | Bromine positioning influences redox potential and H-bonding; XB may stabilize radical intermediates |
3-Bromo-4,5-dihydroxybenzaldehyde (2.8) | Single Br ortho to aldehyde | Cytotoxic against cancer cells (IC50 ~3-8 µg/mL) [6] | Enhanced lipophilicity for membrane penetration; potential XB with cellular targets |
1-(3,4-Dichlorophenyl)-analog (4u) | Di-Cl on phenyl ring | High potency DAT/NET inhibitor [1] | Electronic effects optimizing aryl-transporter interaction; potential XB |
1-(4-Methylphenyl)-analog (Pyrovalerone, 4a) | Methyl substituent only (No Halogen) | Potent DAT/NET inhibitor [1] | Highlights role of lipophilic substituent; halogen not essential but can modulate properties |
4-(3-Bromo-4-methylphenyl)pyrrolidin-2-one | Br (ortho), Me (para) | Serves as key synthetic intermediate; exhibits distinct physicochemical profile | Br enhances lipophilicity, metabolic stability & potential for XB; Me provides lipophilic bulk |
4-(3-Bromo-4-methylphenyl)pyrrolidin-2-one occupies a significant niche as a versatile chemical building block and a structurally simplified analog for probing neurological targets. Its core structure embodies critical pharmacophoric elements derived from historical and contemporary CNS drug discovery:
Table 3: Molecular Imaging Findings in Neurological Disorders Relevant to Pyrrolidinone Scaffold Development
Molecular Target | Radiotracer Example | Key Finding in Neurological Disorders | Relevance to 4-(3-Br,4-Me-Ph)-Pyrrolidinone |
---|---|---|---|
Dopamine Transporter (DAT) | [¹¹C]PE2I, [¹²³I]β-CIT | ↓ DAT availability reported in some MDD studies; potential link to anhedonia [3] | Scaffold suitable for DAT ligand development (cf. pyrovalerone) |
Serotonin Transporter (SERT) | [¹¹C]DASB, [¹¹C]McN5652 | ↓ SERT availability in multiple brain regions in MDD/PTSD; ↑ in others [3] | Halogenated aryl group common in SERT ligands; potential precursor |
Serotonin 1A Receptor (5-HT1A) | [¹¹C]WAY-100635 | ↑ or ↓ availability in MDD/PTSD brain regions (e.g., raphe, cortex) [3] | Aryl-pyrrolidinones could mimic established 5-HT1A pharmacophores |
Dopamine Synthesis Capacity | [¹⁸F]DOPA | ↓ Dopamine synthesis in anterior cingulate, amygdala in MDD [3] | Scaffold modification could target enzymes like aromatic amino acid decarboxylase |
Serotonin Synthesis Capacity | α-[¹¹C]MTrp | ↓ Serotonin synthesis in various brain regions in MDD [3] | Potential to target tryptophan hydroxylase or related pathways |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7